molecular formula C8H5ClF3NO B15222256 1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone

1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone

Katalognummer: B15222256
Molekulargewicht: 223.58 g/mol
InChI-Schlüssel: CVUMAUCHFNSNJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone typically involves the reaction of 5-chloro-4-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions. One common method includes the use of a copper-catalyzed reaction, which facilitates the formation of the desired product with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ethanone moiety to an alcohol.

    Substitution: Halogen atoms can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism by which 1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol

Comparison: Compared to these similar compounds, 1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Eigenschaften

Molekularformel

C8H5ClF3NO

Molekulargewicht

223.58 g/mol

IUPAC-Name

1-[5-chloro-4-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-13-3-6(9)7(5)8(10,11)12/h2-3H,1H3

InChI-Schlüssel

CVUMAUCHFNSNJA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CN=CC(=C1C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.